molecular formula C16H25BrClNO2 B2614139 1-(2-Bromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride CAS No. 1217624-56-0

1-(2-Bromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride

Cat. No. B2614139
CAS RN: 1217624-56-0
M. Wt: 378.74
InChI Key: ZKNRGMMTWLXUSY-UHFFFAOYSA-N
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Description

1-(2-Bromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride, also known as BDP, is a chemical compound with potential applications in scientific research. BDP is a selective β2-adrenergic receptor agonist that has been used in various studies to investigate the role of the β2-adrenergic receptor in different physiological and pathological conditions.

Scientific Research Applications

Analog Synthesis and Bioactivity

The chemical compound is related to a class of substances studied for their potential as α₁-adrenoceptor antagonists, which are important for managing conditions like hypertension. A study by Baomin Xi et al. (2011) focused on designing and synthesizing analogs of a potent α₁-adrenoceptor antagonist, DDPH, by modifying its structure to improve metabolic stability and extend its duration of action. Among the synthesized analogs, some exhibited significant blocking and antihypertensive activities, highlighting the potential of structural analogs in therapeutic applications (Baomin Xi, Zhenzhou Jiang, J. Zou, P. Ni, Wen-Hua Chen, 2011).

Chemical Library Generation

Another aspect of research on related compounds involves the generation of structurally diverse libraries for screening potential new drugs or materials. G. Roman (2013) demonstrated the versatility of a ketonic Mannich base derived from 2-acetylthiophene, used in various alkylation and ring closure reactions, to produce a wide array of compounds. This approach underlines the importance of such chemicals in generating novel entities with potential applications in various fields, including medicine and materials science (G. Roman, 2013).

Allosteric Modulators of GABA B Receptors

Research by D. Kerr et al. (2007) on derivatives of 3-[3,5-di-iso-propyl-4-hydroxyphenyl]propan-1-ol for their role as allosteric modulators of GABAB receptors points to the therapeutic potential of these compounds in neurological conditions. The study found varying degrees of activity among the derivatives, indicating the nuanced role that structural changes can play in modulating biological activity (D. Kerr, J. Khalafy, J. Ong, R. Prager, M. Rimaz, 2007).

Environmental Transformations

A study on the transformation of bromophenols, compounds related to 1-(2-Bromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol hydrochloride, during aqueous chlorination processes was conducted by Wenrui Xiang et al. (2020). This research is crucial for understanding the environmental fate of such compounds, especially considering their potential generation as byproducts in water treatment processes. The study provided insights into the reaction mechanisms and environmental behaviors of bromophenols (Wenrui Xiang, Jingyi Chang, Ruijuan Qu, G. Albasher, Zunyao Wang, Dong-mei Zhou, Cheng Sun, 2020).

properties

IUPAC Name

1-(2-bromophenoxy)-3-(3,5-dimethylpiperidin-1-yl)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24BrNO2.ClH/c1-12-7-13(2)9-18(8-12)10-14(19)11-20-16-6-4-3-5-15(16)17;/h3-6,12-14,19H,7-11H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKNRGMMTWLXUSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)CC(COC2=CC=CC=C2Br)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BrClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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